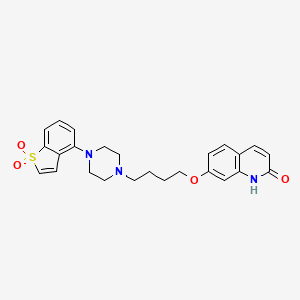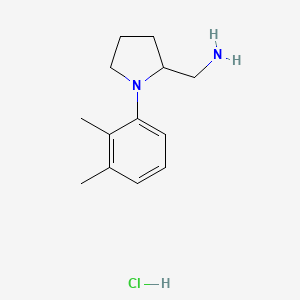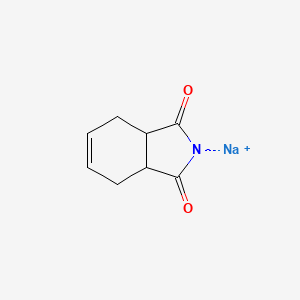
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method allows for the efficient assembly of structurally unique isoindole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole diones, while reduction could produce tetrahydroisoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydroisoindole: A reduced form of isoindole, used as a building block for extended porphyrins.
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: Another isoindole derivative with unique structural properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt is unique due to its specific structural configuration and the presence of a sodium salt, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
5167-69-1 |
|---|---|
Molecular Formula |
C8H8NNaO2 |
Molecular Weight |
173.14 g/mol |
IUPAC Name |
sodium;3a,4,7,7a-tetrahydroisoindol-2-ide-1,3-dione |
InChI |
InChI=1S/C8H9NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-2,5-6H,3-4H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
QDTQNBXCTCOWIX-UHFFFAOYSA-M |
Canonical SMILES |
C1C=CCC2C1C(=O)[N-]C2=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



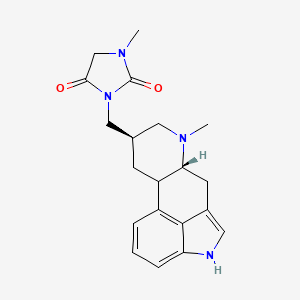

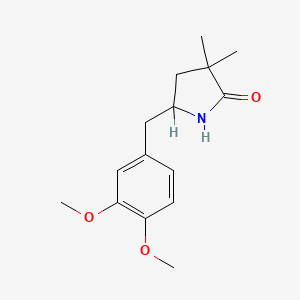
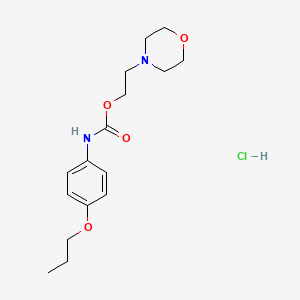
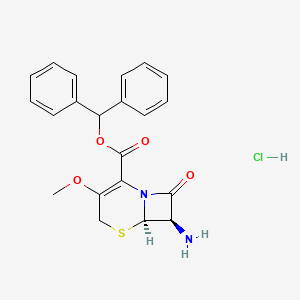
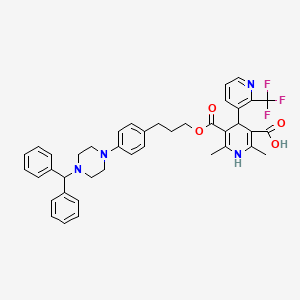
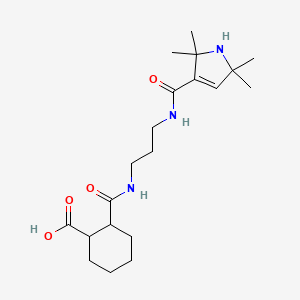

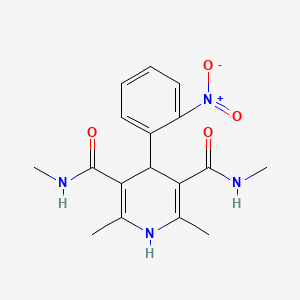
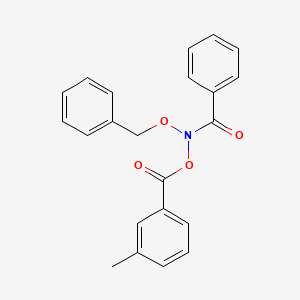
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
